2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane
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Overview
Description
2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane: is a complex organometallic compound It consists of a ruthenium center coordinated with a thiolate ligand, two trimethylphenyl groups, and a tri(propan-2-yl)phosphane ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane typically involves the following steps:
Preparation of the Thiolate Ligand: The thiolate ligand can be synthesized by reacting 2,6-bis(2,4,6-trimethylphenyl)benzene with a suitable thiol reagent under controlled conditions.
Coordination to Ruthenium: The thiolate ligand is then coordinated to a ruthenium precursor, such as ruthenium chloride, in the presence of a base to form the desired complex.
Addition of Tri(propan-2-yl)phosphane: Finally, tri(propan-2-yl)phosphane is added to the reaction mixture to complete the coordination sphere around the ruthenium center.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, where the ruthenium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand substitution can be facilitated by using excess ligands or by changing the solvent and temperature conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a higher oxidation state ruthenium complex, while reduction may yield a lower oxidation state complex.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine:
Drug Development: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological molecules.
Industry:
Chemical Manufacturing: It is used in the synthesis of fine chemicals and pharmaceuticals.
Environmental Applications: The compound is being investigated for its potential use in environmental remediation processes.
Mechanism of Action
The mechanism of action of 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane involves the interaction of the ruthenium center with various substrates. The thiolate and phosphane ligands play a crucial role in stabilizing the ruthenium center and facilitating its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug interaction.
Comparison with Similar Compounds
- Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
- Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]
- 2,4,6-trimethylbenzoyl bis(p-tolyl) phosphine oxide
Comparison:
- Uniqueness: The presence of the thiolate ligand and the specific coordination environment around the ruthenium center make this compound unique compared to other similar compounds.
- Reactivity: The compound exhibits distinct reactivity patterns due to the combination of ligands, which can be leveraged in various applications.
This detailed article provides a comprehensive overview of 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26S.C9H21P.ClH.Ru/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6;1-7(2)10(8(3)4)9(5)6;;/h7-13,25H,1-6H3;7-9H,1-6H3;1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQLCTCWEPROKL-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)[S-])C.CC(C)P(C(C)C)C(C)C.Cl[Ru+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46ClPRuS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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